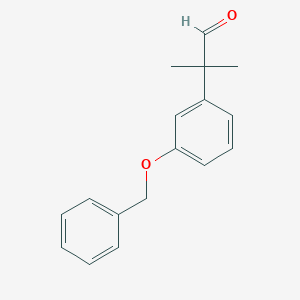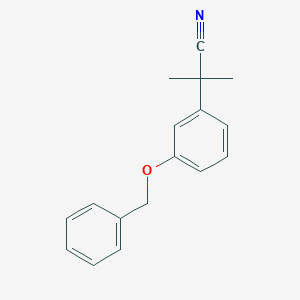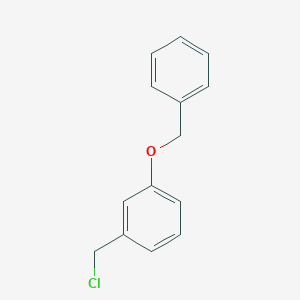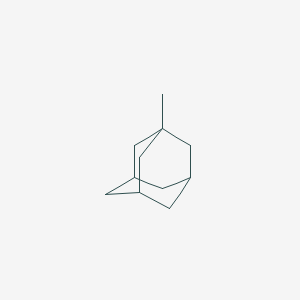
1-Methyladamantane
概要
説明
1-Methyladamantane is a derivative of adamantane with the chemical formula C11H18 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 1-Methyladamantane has been studied and optimized using AlCl and tetramethylsilane as the methylation agent . The process involves exhaustive methylation of all available bridgehead positions with yields ranging from 62 to 86%, and up to six methyl groups introduced in one step .
Molecular Structure Analysis
The molecular structure of 1-Methyladamantane consists of a carbon backbone with the formula C11H18 . The average mass is 150.261 Da and the monoisotopic mass is 150.140854 Da .
Chemical Reactions Analysis
The chemical reactions of 1-Methyladamantane involve the methylation of all available bridgehead positions . This process can introduce up to six methyl groups in one step .
Physical And Chemical Properties Analysis
1-Methyladamantane is a solid at room temperature . It has a boiling point of 192.8°C at 760 mmHg . The density is approximately 1.0 g/cm3 . The molar refractivity is 46.8 cm3 . It has no H bond acceptors or donors, and no freely rotating bonds .
科学的研究の応用
Medicinal Chemistry
1-Methyladamantane and its derivatives have diverse applications in the field of medicinal chemistry . The unique structural, biological, and stimulus-responsive properties of these compounds make them suitable for various medicinal applications .
Catalyst Development
Adamantane derivatives, including 1-Methyladamantane, are used in catalyst development . Their unique structural properties contribute to the effectiveness of the catalysts .
Nanomaterials
1-Methyladamantane is also used in the development of nanomaterials . Its unique properties contribute to the creation of materials with specific characteristics .
Radical Functionalization
The synthesis of substituted adamantanes and higher diamondoids is frequently achieved via carbocation or radical intermediates . 1-Methyladamantane can be directly converted to diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) through radical-based functionalization reactions .
Antiviral Agents
1-Methyladamantane and its derivatives are being studied for their potential as antiviral agents . For example, the preparation of (1 S ,3 R ,5 R ,7 S )- trans - N - (4-aminocyclohexyl)-3-methyl-5-phenyladamantane-1-carboxamide, which has shown notable activity against the Ebola virus, has been scaled to multigram levels .
Chiral Molecules Synthesis
1-Methyladamantane is a perfect platform for synthesizing chiral molecules with cage-derived chirality . This might be very beneficial from the biological assessment viewpoint .
Safety and Hazards
将来の方向性
1-Methyladamantane and its derivatives are rare chemotypes for industrial and even wide research use . The proposed scalable and inexpensive approach to such compounds opens the door to further extensive study of biologically active derivatives based on this uncommon core . For example, the preparation of (1S,3R,5R,7S)-trans-N-(4-aminocyclohexyl)-3-methyl-5-phenyladamantane-1-carboxamide, which was recently shown to have notable activity against the Ebola virus, to multigram levels is an excellent example of the significance of this elaboration .
作用機序
Target of Action
1-Methyladamantane is a unique compound with a cage-like structure that has been used as a platform for synthesizing chiral molecules It has been used as a precursor to chiral methyl-phenyl-adamantane carboxamide, which has shown promising in vitro activity against the ebola virus .
Mode of Action
For instance, a derivative of 1-Methyladamantane, (1S,3R,5R,7S)-trans-N-(4-aminocyclohexyl)-3-methyl-5-phenyladamantane-1-carboxamide, has shown notable activity against the Ebola virus . The specific interactions between this compound and its targets, leading to its antiviral activity, are subjects of ongoing research.
Result of Action
For instance, a derivative of 1-Methyladamantane has shown notable activity against the Ebola virus . The specific molecular and cellular effects resulting from this activity are subjects of ongoing research.
特性
IUPAC Name |
1-methyladamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18/c1-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUCFTVAWGRMTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80227617 | |
| Record name | 1-Methyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80227617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyladamantane | |
CAS RN |
768-91-2 | |
| Record name | 1-Methyladamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=768-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyladamantane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80227617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




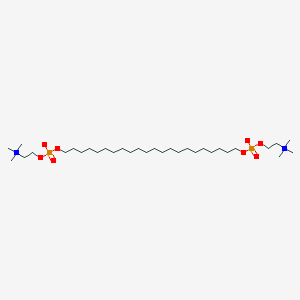
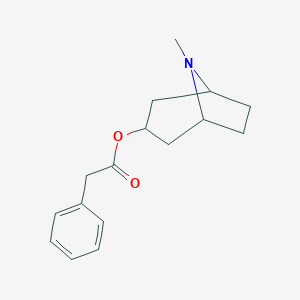
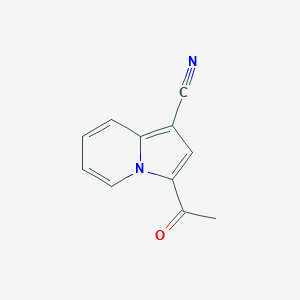
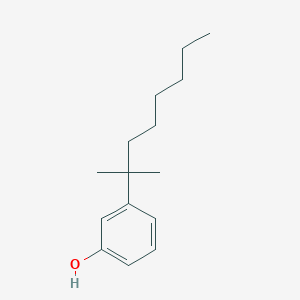

![(1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide](/img/structure/B139784.png)

